Gal beta(1-3)GalNAc-beta-pNP

Übersicht

Beschreibung

Gal beta(1-3)GalNAc-beta-pNP is a useful research compound. Its molecular formula is C20H28N2O13 and its molecular weight is 504.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemische Analyse

Biochemical Properties

Gal beta(1-3)GalNAc-beta-pNP is involved in the synthesis of the Thomsen-Friedenreich-antigen (TF-antigen), which is presented on the surface of most human cancer cell types . It interacts with galectin 1 and galectin 3, leading to tumor cell aggregation and promoting cancer metastasis and T-cell apoptosis in epithelial tissue .

Cellular Effects

The presence of this compound on the surface of cancer cells influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Its interaction with galectins promotes cancer metastasis and induces T-cell apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as galectins . This interaction leads to changes in gene expression, enzyme activation, and inhibition, thereby influencing the behavior of cells .

Metabolic Pathways

This compound is involved in the synthesis of the TF-antigen, a key structure in O-glycosylation of mammalian glycoproteins . This process involves interactions with various enzymes and cofactors .

Biologische Aktivität

Introduction

Gal beta(1-3)GalNAc-beta-pNP is a glycosylation substrate that plays a significant role in various biological processes, particularly in cell adhesion and signaling. This compound is a synthetic analog that mimics natural glycan structures and is often used in biochemical assays to study enzyme specificity and activity related to glycosylation.

Chemical Structure and Properties

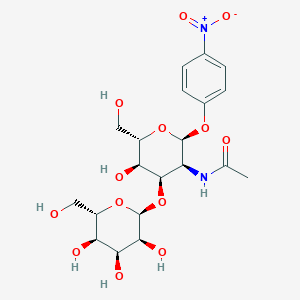

The structure of this compound consists of a galactose (Gal) linked to N-acetylgalactosamine (GalNAc) through a beta(1-3) linkage, with a para-nitrophenyl (pNP) group serving as an aglycone. This structure allows for the detection of enzymatic activity through the release of p-nitrophenol upon hydrolysis.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₁O₈ |

| Molecular Weight | 285.22 g/mol |

| CAS Number | 754954-71-7 |

| Density | 1.68 g/cm³ |

| Boiling Point | 1232.604ºC at 760 mmHg |

| Flash Point | 699.254ºC |

Biological Significance

Enzymatic Activity

The biological activity of this compound is primarily evaluated through its interaction with various glycosyltransferases and glycosidases. These enzymes are crucial for the synthesis and degradation of glycoconjugates, which are essential for numerous cellular functions.

Key Findings from Research Studies

- Substrate Specificity : Research has shown that certain enzymes exhibit specific activity towards this compound. For instance, the enzyme NgaDssm demonstrated exo-β-N-acetylgalactosaminidase activity specifically on this substrate, indicating its potential role in glycan remodeling in biological systems .

- Glycoprotein Identification : Studies have identified glycoproteins bearing Gal beta(1-3)GalNAc structures in biological fluids, such as cerebrospinal fluid from amyotrophic lateral sclerosis (ALS) patients, highlighting the importance of this glycan in disease pathology .

- Cancer Research : The expression levels of enzymes involved in the synthesis of core structures containing GalNAc have been linked to cancer progression. For example, the core 3 β1,3-GlcNAc-transferase (C3GnT), which utilizes this compound as a substrate, has been shown to influence tumor cell migration and invasion .

Case Study 1: Enzyme Activity Profiling

A study conducted on various glycosyltransferases revealed distinct preferences for this compound as a substrate. The enzyme C2GnT exhibited significant activity towards this compound, which was correlated with enhanced sialyl-Lewis x antigen expression on cancer cells .

Case Study 2: Glycan Functionality in Disease

In ALS research, the identification of Gal beta(1-3)GalNAc-bearing glycoproteins provided insights into potential biomarkers for disease progression. The presence of these glycans was associated with altered cellular signaling pathways that could contribute to neurodegeneration .

Enzymatic Assays

Enzymatic assays utilizing this compound have been instrumental in characterizing glycosyltransferase activities. The following table summarizes the findings from various studies regarding enzyme activities against this substrate:

| Enzyme | Activity Type | Specificity |

|---|---|---|

| NgaDssm | Exo-β-NGA | Hydrolyzes this compound |

| C2GnT | Core 2 Transferase | Transfers GlcNAc to Gal beta(1-3)GalNAc |

| C3GnT | Core 3 Transferase | Converts GalNAc to core 3 structures |

Wissenschaftliche Forschungsanwendungen

Biochemical Assays

Substrate for Glycosyltransferases

Gal beta(1-3)GalNAc-beta-pNP is commonly utilized as a substrate in enzymatic assays to evaluate the activity of glycosyltransferases. These enzymes are crucial in the synthesis of glycan structures, which are vital for numerous biological functions. For instance, studies have shown that this compound can be effectively used to assess the specificity and activity of core 1 β1,3-Gal-transferase (C1GalT) and core 3 β1,3-GlcNAc-transferase (C3GnT) .

Enzyme Activity Measurement

In a detailed assay involving C1GalT, this compound demonstrated significant activity, indicating its efficacy as a substrate for measuring enzyme kinetics. The compound's structure allows for chromogenic detection, facilitating the quantification of enzyme activity through absorbance measurements .

Cancer Research

Role in Tumor Biology

Research indicates that glycan structures containing GalNAc are often altered in cancer cells. The presence of this compound has been linked to the study of cancer cell behavior, particularly in how these cells interact with their microenvironment and evade immune responses. For example, the modification of O-glycans can influence tumor progression and metastasis .

Therapeutic Insights

Investigations into glycosylation patterns have revealed potential therapeutic targets. By employing this compound in assays, researchers can identify specific glycosyltransferases that may be overexpressed in cancerous tissues. This knowledge can inform the development of targeted therapies aimed at modulating glycan structures to inhibit tumor growth .

Glycoscience Research

Glycan Biosynthesis Studies

The compound serves as a model substrate for studying the biosynthesis of glycans. Its utilization allows researchers to dissect the enzymatic pathways involved in glycan assembly and modification. For example, studies have demonstrated that various polypeptide GalNAc-transferases exhibit overlapping specificities towards substrates like this compound .

Characterization of Enzymatic Specificity

Through comparative analysis using this compound and other substrates, researchers can elucidate the specificities of different glycosyltransferases. This information is essential for understanding how variations in glycan structures can affect biological processes such as cell adhesion and signaling .

Summary of Experimental Findings

The following table summarizes key findings from studies utilizing this compound:

| Enzyme | Substrate Tested | Activity (%) | K_M (mM) | V_max (μmol/h/mg) |

|---|---|---|---|---|

| C1GalT | This compound | 204 | 1.1 | 0.08 |

| C3GnT | This compound | 88 | 2.8 | 0.95 |

| Other Glycosyltransferases | Various synthetic substrates | Variable | Variable | Variable |

Analyse Chemischer Reaktionen

Enzymatic Hydrolysis by β-N-Acetylhexosaminidases

Galβ(1-3)GalNAc-β-pNP serves as a substrate for β-N-acetylhexosaminidases (HexNAcases), which hydrolyze the β-glycosidic bond between GalNAc and pNP, releasing 4-nitrophenol (detectable at 405 nm). Key findings include:

Substrate Specificity and Kinetics

-

BbhI from Bifidobacterium bifidum JCM 1254 : Hydrolyzes both GalNAc-β-pNP and GlcNAc-β-pNP but shows higher transglycosylation activity than hydrolysis. At pH 5.8 and 45°C, it achieves a maximal hydrolysis rate of 55.4% for GalNAc-β-pNP .

-

NgaDssm (GH123 enzyme) : Exclusively cleaves GalNAc-β-pNP with strict mono- or oligo-reducing (MR/OR) specificity. It shows no activity toward GlcNAc-β-pNP or α-linked substrates .

Table 1: Hydrolysis Activity of Selected β-N-Acetylhexosaminidases

| Enzyme Source | Substrate | Optimal pH | Optimal Temp (°C) | Hydrolysis Yield | Reference |

|---|---|---|---|---|---|

| B. bifidum BbhI | GalNAc-β-pNP | 5.8 | 45 | 55.4% | |

| Dokdonia sp. NgaDssm | GalNAc-β-pNP | 6.0 | 40 | >95% | |

| Aspergillus terreus | GlcNAc-β-pNP | 5.5 | 50 | 44.9% |

Transglycosylation Reactions

β-N-Acetylhexosaminidases can utilize Galβ(1-3)GalNAc-β-pNP as a donor substrate to transfer GalNAc/GlcNAc residues to acceptors like lactose, forming trisaccharides.

Key Examples

-

BbhI-Catalyzed Synthesis :

-

Regioselectivity : Docking studies reveal BbhI’s strict preference for β1-3 linkages due to hydrogen bonding between lactose’s 3-OH and enzyme residues (e.g., Asp313, Asn346) .

Table 2: Transglycosylation Efficiency

| Donor Substrate | Acceptor | Product | Yield | Conditions | Reference |

|---|---|---|---|---|---|

| pNP-β-GalNAc | Lactose | GalNAcβ1-3Galβ1-4Glc | 55.4% | 45°C, pH 5.8, 4 h | |

| pNP-β-GlcNAc | Lactose | GlcNAcβ1-3Galβ1-4Glc | 44.9% | 55°C, pH 5.8, 1.5 h |

Glycosyltransferase-Mediated Modifications

Galβ(1-3)GalNAc-β-pNP acts as an acceptor in glycosyltransferase assays for elongating oligosaccharide chains.

T-Synthase (β3GalT) Activity

-

Snail-Derived β3GalT : Transfers Gal from UDP-Gal to GalNAc-α-pNP, forming Galβ1-3GalNAc-β-pNP. This enzyme shows strict specificity for α-linked GalNAc and no activity toward β-linked analogs or other monosaccharides .

-

Structural Confirmation : NMR analysis (COSY, HSQC) confirms β1-3 linkage formation, with characteristic anomeric signals at δ 4.673 (J = 8.6 Hz) for β-GlcNAc and δ 4.423 (J = 8.0 Hz) for β-Gal .

Core 2 GlcNAc-T Assays

-

Coupled Assay : Core 2 β1,6-GlcNAc-T transfers GlcNAc from UDP-GlcNAc to Galβ1-3GalNAc-α-pNP, forming GlcNAcβ1-6(Galβ1-3)GalNAc-α-pNP. Subsequent β1,4-galactosylation by bovine β4Gal-T incorporates radioactive Gal, enabling sensitive detection .

Binding Interactions

-

SSA Lectin Complex : X-ray crystallography reveals that Galβ1-3GalNAc binds to the lectin via hydrogen bonds with Asn22, Glu25, and Asn46, and hydrophobic interactions with Trp24 and Tyr37 .

Kinetic Parameters

Eigenschaften

IUPAC Name |

N-[(2S,3S,4R,5R,6S)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14-,15-,16-,17-,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMOOBMAIAWVBW-UODQGNECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@H]([C@@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O[C@H]3[C@H]([C@H]([C@H]([C@@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659831 | |

| Record name | 4-Nitrophenyl 2-acetamido-3-O-alpha-L-allopyranosyl-2-deoxy-alpha-L-allopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59837-15-9 | |

| Record name | 4-Nitrophenyl 2-acetamido-3-O-alpha-L-allopyranosyl-2-deoxy-alpha-L-allopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.